N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide is a structurally complex acetamide derivative featuring a 1,3-benzodiazole core substituted with a methyl group at position 2. The compound’s unique architecture includes:
- Aromatic substituents: A 2-ethyl-6-methylphenyl group and a 1-methoxypropan-2-yl moiety attached to the acetamide nitrogen.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-6-19-11-9-10-16(2)23(19)26(17(3)15-28-5)22(27)14-25-18(4)24-20-12-7-8-13-21(20)25/h7-13,17H,6,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDFKDJQTYHTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CN2C(=NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C23H29N3O2S
- Molecular Weight : 411.6 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms are not fully elucidated but may involve modulation of pathways associated with inflammation and cell proliferation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of benzodiazole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes critical for tumor progression. For example, it may affect the autotaxin/LPA axis, which is implicated in cancer metastasis and fibrosis . The inhibition of autotaxin leads to reduced levels of lysophosphatidic acid (LPA), a lipid mediator involved in cancer cell proliferation and survival.
Study on Antitumor Effects
In a study published in Cancer Research, researchers evaluated a series of benzodiazole derivatives for their cytotoxic effects against human cancer cell lines. One derivative demonstrated significant inhibition of cell growth at concentrations as low as 10 µM. The study concluded that modifications to the benzodiazole structure could enhance antitumor efficacy .
Pharmacokinetics and Toxicology
Another investigation focused on the pharmacokinetic profile of related compounds, revealing that modifications similar to those in this compound can lead to improved bioavailability and reduced toxicity. In vivo studies indicated that certain analogs exhibited favorable safety profiles with minimal liver toxicity .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H29N3O2S |
| Molecular Weight | 411.6 g/mol |
| Purity | ~95% |
| Antitumor Activity | Significant inhibition at 10 µM |
| Enzyme Target | Autotaxin |
| Safety Profile | Minimal liver toxicity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Acetamide Derivatives
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide ()
- Key differences : Replaces the benzodiazole moiety with a chlorine atom.
- Impact : The chloro group may enhance electrophilicity, whereas the benzodiazole core in the target compound could improve π-π stacking or hydrogen-bonding interactions.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
Heterocyclic Core Modifications
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ()
- Core comparison : Benzothiazole (sulfur-containing) vs. benzodiazole (nitrogen-containing).
- Crystallographic insights : The benzothiazole derivative forms H-bonded dimers and exhibits planar geometry due to conjugated bonds, suggesting similar behavior in the benzodiazole analog .
- Substituent effects : The 6-methoxy group in benzothiazole enhances solubility, while the 2-methyl group in benzodiazole may sterically hinder interactions.
Triazole-containing Acetamides ()
- Example : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide.
- Key contrast : Triazole vs. benzodiazole cores.
- Functional role: Triazoles are known for click chemistry applications and metal coordination, whereas benzodiazoles may exhibit stronger aromaticity and fluorescence properties .
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
